N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-7-5-9-13-14(11)17-16(22-13)18-15(19)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYHKSVHLBYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with 4-methoxybenzoic acid under acidic conditions.
Introduction of the Benzamide Group: The benzothiazole intermediate is then reacted with 2-(methylthio)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
- ZAC Channel Modulation: N-(Thiazol-2-yl)-benzamide analogs with substituents such as 4-tert-butyl or 5-nitro on the thiazole ring demonstrate enhanced ZAC antagonist activity . Notably, methylthio groups (as in the target compound) are less polar than nitro or tert-butyl groups, which could improve membrane permeability but reduce target affinity .
NF-κB Activation :
Compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) show potent NF-κB activation due to sulfonamide and dimethylphenyl groups . The target compound lacks these moieties, suggesting divergent biological targets.
Physicochemical Properties
A comparison of key derivatives is shown below:
*Calculated based on molecular formula C₁₆H₁₄N₂O₂S₂.
- Methoxy vs. Chloro Groups : The 4-methoxy group (electron-donating) likely increases solubility compared to 4-chloro derivatives but may reduce metabolic stability .
- Methylthio vs.
Spectroscopic Characteristics
- ¹H NMR Shifts :
- Target Compound : The methylthio group on benzamide is expected to deshield adjacent protons, producing distinct shifts (e.g., ~2.5 ppm for SCH₃). The methoxy group on benzo[d]thiazole would show a singlet near 3.8–4.0 ppm .
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide : Nitro groups cause significant downfield shifts (e.g., 8.29–8.32 ppm for aromatic protons), unlike the methoxy group in the target compound.
Tables
Table 2. ¹H NMR Chemical Shift Comparisons (Selected Protons)
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.31 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities, coupled with a methylthio group that enhances its chemical properties. The methoxy substitution on the benzothiazole ring improves solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
- Pathways Involved : It can modulate signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting potential application in cancer therapy.
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival .
Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that this compound induces apoptosis through activation of the caspase pathway. This was evidenced by increased levels of cleaved caspase-3 and -9 in treated cells compared to controls. The compound also exhibited dose-dependent inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | C₁₃H₁₂N₂OS | Antimicrobial, anticancer |
| N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | C₁₃H₁₄N₂OS | Antimicrobial |
| N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | C₁₃H₁₂N₂OS | Anticancer |
This table illustrates that while many benzothiazole derivatives exhibit similar activities, the specific combination of functional groups in this compound may enhance its efficacy and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
